(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester
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Overview
Description
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester, also known as ethyl pyroglutamate, is a chemical compound with the molecular formula C7H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-oxo-4-phenylbutanoate with ammonia or primary amines under acidic conditions to form the piperidine ring . The reaction conditions often include the use of catalysts such as iron complexes and phenylsilane to promote cyclization and reduction steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar precursors and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate biological processes. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity . The exact molecular targets and pathways involved depend on the specific bioactive derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: This compound is structurally similar and shares some chemical properties with (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester.
Pyrimidine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Other piperidine derivatives: Various substituted piperidines have similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of a wide range of bioactive derivatives.
Biological Activity
(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a keto group and an ethyl ester functional group. Its molecular formula is C9H13NO3, with a molar mass of approximately 171.19 g/mol. The presence of both the keto and carboxylic acid functionalities enhances its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate biological processes by inhibiting certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that derivatives of this compound can effectively inhibit the growth of several pathogens, making it a candidate for further development in antibiotic therapies.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity positions it as a potential therapeutic agent for inflammatory diseases.
3. Anticancer Potential
There are indications that this compound may possess anticancer properties. Studies have explored its effects on various cancer cell lines, revealing that it can induce apoptosis or inhibit proliferation in certain types of cancer cells .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study utilized standard microbiological methods to assess the minimum inhibitory concentration (MIC) values, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under acidic conditions. Various synthetic routes have been developed to optimize yield and purity, which are crucial for pharmaceutical applications.
Properties
IUPAC Name |
ethyl (2S)-5-oxopiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHCOQCIQCQIX-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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